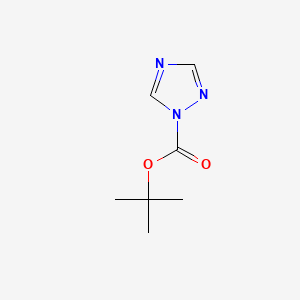

1-tert-Butoxycarbonyl-1,2,4-triazole

描述

Contextualization within N-Protected Heterocycles and Reagents

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The inherent reactivity of the N-H bond in many of these heterocycles often necessitates the use of protecting groups to achieve selective transformations at other sites within the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely employed N-protecting groups due to its robustness under various reaction conditions and its facile removal under mild acidic conditions.

1-tert-Butoxycarbonyl-1,2,4-triazole belongs to the class of N-protected nitrogen heterocycles. In this compound, the Boc group is attached to a nitrogen atom of the 1,2,4-triazole (B32235) ring. This linkage renders the triazole ring's other nitrogen atoms less nucleophilic, allowing for selective reactions. The structure of this compound combines the stability of the Boc protecting group with the unique reactivity profile of the triazole moiety, positioning it not just as a protected heterocycle but also as a valuable reagent for transferring the Boc group to other molecules.

The table below outlines the key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C7H11N3O2 |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 41864-24-8 |

| IUPAC Name | tert-butyl 1H-1,2,4-triazole-1-carboxylate |

Significance in Modern Synthetic Methodologies

The utility of this compound in modern synthetic methodologies extends beyond its role as a simple protected building block. It has gained prominence as an efficient Boc-transfer reagent for the protection of a wide range of primary and secondary amines. Its application is particularly advantageous in scenarios where traditional Boc-donating reagents, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride), may lead to side reactions or require harsh conditions.

One of the key advantages of using this compound is the mildness of the reaction conditions under which it operates. The transfer of the Boc group typically proceeds smoothly at room temperature, often without the need for strong bases or catalysts. The triazole byproduct is weakly basic and generally does not interfere with the reaction, simplifying purification procedures.

Recent research has highlighted the efficacy of this compound in specialized applications. For instance, it has been successfully employed in the synthesis of guanidines and guanidinylated peptides, which are of significant interest as potential therapeutics. In these syntheses, the reagent efficiently converts primary and unhindered secondary amines into their corresponding bis(tert-butoxycarbonyl)-protected guanidines. nih.gov

Furthermore, this reagent has found application in the synthesis of fused bicyclic nih.govspringernature.combeilstein-journals.org-triazoles derived from amino acids. acs.org This methodology allows for the construction of complex heterocyclic scaffolds that are prevalent in many biologically active molecules. The process often involves a sequence where the Boc group is cleaved in situ, followed by cyclization to form the desired triazole-fused system. acs.org

The following table summarizes some of the key applications and advantages of this compound in organic synthesis.

| Application | Key Advantages |

| N-Boc Protection of Amines | Mild reaction conditions, high yields, simplified workup. |

| Guanidinylation Reactions | Efficient conversion of amines to protected guanidines. nih.gov |

| Synthesis of Fused Heterocycles | Enables the construction of complex molecular scaffolds. acs.org |

| Peptide Synthesis | Can be used as a building block for triazole-containing peptidomimetics. springernature.com |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)10-5-8-4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUFRDJEUOAMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194655 | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41864-24-8 | |

| Record name | 1,1-Dimethylethyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41864-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041864248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Tert Butoxycarbonyl 1,2,4 Triazole and Its Triazole Scaffold

Direct Synthesis Routes to 1-tert-Butoxycarbonyl-1,2,4-triazole

The most direct and common method for the synthesis of this compound involves the N-protection of the pre-formed 1,2,4-triazole (B32235) ring. This is typically achieved by reacting 1,2,4-triazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The tert-butoxycarbonyl (Boc) group is widely used to protect amine functionalities due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions. researchgate.nettotal-synthesis.com

The reaction is a straightforward nucleophilic attack of a nitrogen atom from the triazole ring on one of the carbonyl carbons of the Boc anhydride (B1165640). total-synthesis.com While the reaction can proceed without a base, a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP) is often employed to activate the substrate or scavenge the acidic byproducts, thereby accelerating the reaction. total-synthesis.com The choice of solvent is typically an inert aprotic solvent like acetonitrile (B52724) (MeCN), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). semanticscholar.org

General Reaction Scheme:

(Note: Image is a representative illustration of the reaction)

(Note: Image is a representative illustration of the reaction)

This method offers high yields and chemoselectivity, making it a preferred route for obtaining the title compound for subsequent use in more complex synthetic sequences. nih.gov

| Reactant 1 | Reagent | Catalyst/Base | Solvent | Conditions | Product | Ref |

| 1,2,4-Triazole | Di-tert-butyl dicarbonate (Boc₂O) | DMAP (catalytic) | Acetonitrile | Room Temp | This compound | semanticscholar.org |

| 1,2,4-Triazole | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane | Room Temp | This compound | total-synthesis.com |

| Amine Substrate | Di-tert-butyl dicarbonate (Boc₂O) | None (Water-mediated) | Water/Acetone | Room Temp | N-Boc Amine | nih.gov |

Strategies for 1,2,4-Triazole Ring Construction with tert-Butoxycarbonyl Integration

While direct N-Boc protection is efficient, numerous strategies focus on constructing the 1,2,4-triazole ring from acyclic precursors. These methods allow for the introduction of various substituents on the triazole core. The tert-butoxycarbonyl group can be introduced either on a starting material before cyclization or on the final triazole product.

Metal-catalyzed reactions, particularly [3+2] cycloadditions, provide powerful and regioselective pathways to 1,2,4-triazoles. isres.org A notable example is the catalyst-dependent regioselective synthesis from isocyanides and aryl diazonium salts. isres.orgorganic-chemistry.org Depending on the metal catalyst used, different isomers of the disubstituted 1,2,4-triazole can be selectively obtained.

Silver(I) Catalysis: Yields 1,3-disubstituted 1,2,4-triazoles. frontiersin.org

Copper(II) Catalysis: Yields 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.org

Another significant approach involves the copper-catalyzed intermolecular [3+2] cycloaddition between nitrile ylides and diazonium salts, which furnishes fully substituted 1,2,4-triazoles in a one-pot synthesis under mild conditions. isres.org

| Reaction Type | Reactants | Catalyst | Product | Ref |

| [3+2] Cycloaddition | Isocyanides, Aryl Diazonium Salts | Ag(I) | 1,3-Disubstituted 1,2,4-Triazoles | frontiersin.org |

| [3+2] Cycloaddition | Isocyanides, Aryl Diazonium Salts | Cu(II) | 1,5-Disubstituted 1,2,4-Triazoles | frontiersin.org |

| [3+2] Cycloaddition | Nitrile Ylides, Diazonium Salts | Copper | Fully Substituted 1,2,4-Triazoles | isres.org |

Multicomponent reactions (MCRs) are highly efficient, step-economical processes where three or more reactants combine in a single pot to form a complex product. rsc.org Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives.

One such method enables the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, or pyrimidines. organic-chemistry.orgacs.org Another versatile one-pot, two-step process generates 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines with high regioselectivity and yields. frontiersin.org More recently, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been reported to produce complex 1,2,4-triazole-containing hybrids. rsc.orgrsc.org

| Reactants | Key Features | Product Type | Ref |

| Anilines, Tosylamidoxime, Orthoesters | Direct synthesis from aryl amines | 1-Aryl 1,2,4-Triazoles | acs.orgsci-hub.st |

| Carboxylic Acids, Amidines, Hydrazines | One-pot, two-step, highly regioselective | 1,3,5-Trisubstituted 1,2,4-Triazoles | frontiersin.org |

| 1,3-Diones, β-Nitrostyrenes, Hydrazones | Metal-free, base-promoted | 1,2,4-Triazole-based hybrids | rsc.orgrsc.org |

| Aryl Hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Electrochemical, avoids strong oxidants | 1,5-Disubstituted 1,2,4-Triazoles | organic-chemistry.org |

The cyclization of hydrazine (B178648) derivatives is a classical and widely employed strategy for constructing the 1,2,4-triazole ring. These methods typically involve the reaction of hydrazines, acylhydrazines (hydrazides), or amidrazones with a one-carbon synthon.

A common approach involves treating a hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions to yield a 1,2,4-triazole-thione. researchgate.net Another route involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate (B1144303). rjptonline.orgnih.gov A catalyst-free method has also been developed, featuring the ring opening of an arylidene thiazolone by a hydrazine, followed by intramolecular cyclization to afford highly functionalized 1,2,4-triazoles. rsc.org

| Precursor | Reagents | Conditions | Product | Ref |

| Hydrazides | Isothiocyanates, then NaOH | One-pot, two-step | 3,4-Disubstituted-1,2,4-triazole-5-thiones | researchgate.net |

| Benzohydrazide | 1. CS₂, KOH/EtOH 2. Hydrazine hydrate | Reflux | 4-Amino-5-substituted-1,2,4-triazole-3-thiol | rjptonline.org |

| Arylidene Thiazolone | Aryl/Alkyl-hydrazine | Catalyst-free, heat | Hydrazone-substituted 1,2,4-Triazoles | rsc.org |

Microwave-assisted organic synthesis has emerged as a green chemistry tool that often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.org The synthesis of 1,2,4-triazoles has significantly benefited from this technology.

For instance, the reaction of hydrazines with formamide (B127407) to produce substituted 1,2,4-triazoles proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org Similarly, the cyclization of potassium dithiocarbazinate with hydrazine hydrate to form 1,2,4-triazole-3-thiol is efficiently achieved using microwaves. rjptonline.org A one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been developed involving the microwave-assisted cyclization of amide derivatives with hydrazines, followed by N-acylation, with reactions completing in as little as one minute. nih.gov The direct reaction between nitriles and hydrazides can also be facilitated by microwave irradiation to efficiently produce 3,5-disubstituted 1,2,4-triazoles. scipublications.com

| Reactants | Conditions | Reaction Time | Product | Ref |

| Hydrazines, Formamide | Microwave, Catalyst-free | Short | Substituted 1,2,4-Triazoles | organic-chemistry.org |

| Amide derivatives, Hydrazines | Microwave, One-pot | ~1 minute | 1,3,5-Trisubstituted-1,2,4-Triazoles | nih.gov |

| Nitriles, Hydrazides | Microwave, Solvent-free | Short | 3,5-Disubstituted 1,2,4-Triazoles | scipublications.com |

| Benzohydrazide derivatives | Microwave | 15 minutes | Thioether derivatives of 1,2,4-Triazole | nih.gov |

Oxidative cyclization provides a direct route to the aromatic 1,2,4-triazole ring from non-aromatic precursors, often through the formation of C-N and N-N bonds in a single operation. A variety of oxidants and catalytic systems have been employed for this purpose.

A prominent example is the copper-catalyzed oxidative coupling of amidines and nitriles using air as the terminal oxidant. organic-chemistry.orgacs.org This method is efficient and tolerates a wide range of functional groups. Metal-free conditions have also been developed; for example, the reaction of hydrazones with amines under aerobic conditions catalyzed by molecular iodine affords 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Other oxidants like selenium dioxide (SeO₂) and ceric ammonium (B1175870) nitrate (B79036) (CAN) have also been successfully used for the oxidative cyclization of hydrazone intermediates to form fused and trisubstituted 1,2,4-triazoles, respectively. frontiersin.orgnih.gov

| Precursors | Catalyst/Oxidant | Key Feature | Product | Ref |

| Amidines, Nitriles | Cu(I) / Air (O₂) | Catalytic C-N and N-N bond formation | 1,3,5-Trisubstituted 1,2,4-Triazoles | acs.org |

| Hydrazones, Amines | I₂ / Air (O₂) | Metal-free C-H functionalization | 1,3,5-Trisubstituted 1,2,4-Triazoles | organic-chemistry.org |

| Heterocyclic Hydrazones | SeO₂ | Intramolecular cyclization | Fused 1,2,4-Triazoles | nih.gov |

| Aldehydes, Amidrazones | Ceric Ammonium Nitrate (CAN) | CAN acts as oxidant and Lewis acid | 3,4,5-Trisubstituted 1,2,4-Triazoles | frontiersin.orgnih.gov |

| Trifluoroacetimidohydrazides | I₂ / DMF | Metal-free, DMF as C1 source | 3-Trifluoromethyl-1,2,4-Triazoles | isres.org |

Synthesis of 1,2,4-Triazole-Containing Amino Acids and Peptide Building Blocks

The integration of the 1,2,4-triazole ring into amino acids and peptides is a key strategy in medicinal chemistry for developing peptidomimetics and other bioactive molecules. This heterocycle can act as a bioisostere for the amide bond, offering similar size and shape but with different electronic and hydrogen bonding properties, potentially improving stability and bioactivity. nih.gov Researchers have developed various synthetic routes to create these valuable building blocks.

A modular, three-step procedure has been developed for constructing fused bicyclic rsc.orgconsensus.apprsc.org-triazoles using amino acids as chiral starting materials. acs.org This approach allows for significant diversity in the final product by tolerating a wide range of substituents, including protected alcohols, amines, halides, and both aromatic and aliphatic groups. acs.org The method is versatile enough to form 5-, 6-, and 7-membered rings fused to the triazole core. acs.org

Another strategy involves designing and synthesizing 1,2,4-triazole derivatives that incorporate amino acid fragments directly. nih.gov In one such study, a series of novel compounds were created based on the structure of the fungicide mefentrifluconazole, demonstrating broad-spectrum fungicidal activities. nih.gov The synthesis allows for the attachment of various amino acid groups, which can influence the biological profile of the final molecule. nih.gov

The concept of peptidomimetics is central to this area of research. One approach involves the systematic replacement of peptide bonds with a 1,2,4-triazole ring. nih.gov This can be achieved by synthesizing dipeptidomimetics from protected natural amino acids under conditions that preserve their enantiopurity. nih.gov These building blocks, mimicking dipeptides like Phe-Gly, can then be incorporated into larger pseudopeptides using solid-phase synthesis techniques. nih.gov

A similar peptidomimetic strategy was employed to create analogues of the tripeptide Thr-Ala-Val (TAV), a known inhibitor of the PSD-95 PDZ domain. rsc.org In this method, the peptide was fragmented into its constituent amino acids and dipeptides. rsc.org These fragments were then converted into azide (B81097) and alkyne building blocks, which were subsequently joined using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring as a rigidifying scaffold in the peptide backbone. rsc.org

The following table summarizes various synthetic strategies for producing these specialized building blocks.

| Synthetic Strategy | Starting Materials | Key Features | Resulting Structure | Reference |

| Modular Fused Bicyclic Synthesis | Amino acids, Acyl hydrazines | Convergent synthesis, Tolerates diverse functional groups, Forms 5-, 6-, and 7-membered fused rings. | Fused bicyclic rsc.orgconsensus.apprsc.org-triazoles | acs.org |

| Direct Incorporation of Amino Acids | 1,2,4-Triazole core, Amino acid fragments | Design based on existing bioactive molecules (e.g., mefentrifluconazole). | 1,2,4-Triazole derivatives with amino acid side chains | nih.gov |

| Dipeptidomimetic Synthesis | Protected natural amino acids | Isosteric replacement of the amide bond, Retains enantiopurity, Used in solid-phase pseudopeptide synthesis. | 1,2,4-Triazole-based dipeptidomimetics | nih.gov |

| Peptidomimetic via Click Chemistry | Amino acids, Dipeptides (converted to azides and alkynes) | Uses CuAAC reaction to form a 1,2,3-triazole ring within a peptide backbone, Creates rigid analogues. | Triazole-containing peptidomimetics | rsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of heterocyclic compounds, including the 1,2,4-triazole scaffold of this compound, is increasingly being guided by the principles of green chemistry. rsc.orgnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.gov While specific research on the green synthesis of this compound is not extensively detailed, the principles can be applied to the synthesis of its core 1,2,4-triazole structure.

A primary focus of green synthesis is the replacement of hazardous and volatile organic compounds (VOCs) with more environmentally benign solvents. rsc.org Water is an ideal green solvent due to its non-toxic, economical, and readily available nature. consensus.apprsc.org Other green solvents that have been successfully used in triazole synthesis include glycerol (B35011) and biodegradable solvents like Cyrene™. consensus.appresearchgate.net The use of such solvents can eliminate the need for organic solvent extractions and complex purification steps like column chromatography, thereby minimizing waste. researchgate.net

Another key principle is the use of catalysts to improve reaction efficiency and reduce energy consumption. rsc.org In triazole synthesis, various catalysts, including copper-based systems, have been employed. consensus.apprsc.org The development of recyclable catalysts or methodologies that prevent copper residues in the final products is an active area of research. rsc.org Some modern approaches have even developed metal-free oxidative cyclization reactions, further enhancing the environmental friendliness of the process. isres.org

Energy efficiency is also a critical consideration. rsc.org Microwave-assisted and ultrasound-assisted reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods, often leading to higher yields. rsc.orgnih.gov Mechanochemistry, which involves conducting reactions by mechanical mixing or grinding in the absence of bulk solvents, represents another powerful green technique that can reduce waste and improve efficiency. nih.govmdpi.com

Furthermore, the principle of atom economy—maximizing the incorporation of all materials used in the process into the final product—is vital. nih.gov One-pot, multi-component reactions are particularly advantageous in this regard, as they streamline synthetic sequences, reduce the need for isolating intermediates, and consequently minimize waste generation. researchgate.netisres.org

The table below highlights key green chemistry principles and their application in the synthesis of triazole compounds.

| Green Chemistry Principle | Application in Triazole Synthesis | Examples & Benefits | Reference |

| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with safer alternatives. | Water, glycerol, deep eutectic solvents, and biodegradable solvents like Cyrene™ are used. This reduces toxicity and waste. | consensus.apprsc.orgresearchgate.net |

| Catalysis | Employing catalysts to enhance reaction rates and selectivity under milder conditions. | Copper nanoparticles and novel Cu(II)-acidic deep eutectic solvents. Reduces energy input and improves efficiency. | consensus.apprsc.org |

| Energy Efficiency | Utilizing alternative energy sources to reduce reaction time and power consumption. | Microwave (µw) or ultrasound ())) assisted reactions. Leads to faster reactions and higher yields with less energy. | rsc.orgnih.gov |

| Waste Prevention | Designing synthetic routes that minimize the generation of waste products. | One-pot, multi-component reactions avoid the isolation of intermediates. Using biodegradable solvents allows for product isolation by simple precipitation. | researchgate.netisres.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Formal [3+2] cycloadditions and other one-pot cyclization processes create the triazole ring with high efficiency. | isres.org |

| Safer Reagents | Avoiding the use of difficult-to-handle or toxic reagents. | Three-component reactions involving organic halides, terminal acetylenes, and sodium azide can avoid the isolation of potentially hazardous organic azides. | researchgate.net |

By integrating these principles, the synthesis of 1,2,4-triazole derivatives can be made more sustainable, aligning with the broader goals of the chemical and pharmaceutical industries to reduce their environmental impact. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 1 Tert Butoxycarbonyl 1,2,4 Triazole

Role as an Activating Reagent in Amide and Peptide Bond Formation

1-tert-Butoxycarbonyl-1,2,4-triazole (Boc-triazole) serves as an effective activating reagent for carboxylic acids, facilitating the formation of amide and peptide bonds. This process is crucial in synthetic organic chemistry, particularly in the construction of complex molecules like peptides and pharmaceuticals. The activation involves the conversion of a stable carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine. The deprotonated form of 1,2,4-triazole (B32235) has been identified as a potent acyl transfer catalyst, suitable for both aminolysis and transesterification of esters. organic-chemistry.orgnih.gov This catalytic activity underscores the utility of triazole-based reagents in acylation reactions.

In this context, Boc-triazole acts as a precursor to a highly reactive acylating agent. When a carboxylic acid is treated with a coupling reagent in the presence of 1,2,4-triazole (often generated in situ from a precursor or used as an additive), a reactive intermediate, a 1-acyl-1,2,4-triazole, is formed. This intermediate is significantly more electrophilic than the parent carboxylic acid, enabling a rapid reaction with the amine component to form the desired amide bond. The effectiveness of this approach is highlighted by the ability of the 1,2,4-triazole anion to dramatically accelerate the aminolysis of even unactivated esters. nih.gov

The mechanism of amide bond formation using triazole-based activating reagents proceeds through a nucleophilic catalysis pathway. The 1,2,4-triazole anion, a potent nucleophile, attacks the activated carboxylic acid (e.g., an acid anhydride (B1165640) or an ester pre-activated by another coupling reagent) to form a key intermediate: the 1-acyl-1,2,4-triazole. organic-chemistry.orgnih.gov This acyltriazole is a highly efficient acyl transfer agent.

The key steps in the mechanism are:

Activation of Carboxylic Acid: The carboxylic acid is first activated by a primary coupling reagent (e.g., a carbodiimide) or by conversion to another reactive derivative.

Formation of the Acyltriazole Intermediate: The deprotonated 1,2,4-triazole acts as a nucleophilic catalyst, attacking the activated carboxylic acid to displace the initial activating group and form the 1-acyl-1,2,4-triazole. This step requires a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the catalytically active triazole anion, confirming an anionic mode of catalysis. nih.gov

Nucleophilic Attack by Amine: The amine component of the reaction then performs a nucleophilic attack on the carbonyl carbon of the acyltriazole intermediate.

Formation of Amide Bond and Catalyst Regeneration: A tetrahedral intermediate is formed, which subsequently collapses to yield the stable amide bond and release the 1,2,4-triazole anion, thereby regenerating the catalyst for subsequent cycles. organic-chemistry.org

The high reactivity of the 1-acyl-1,2,4-triazole intermediate is central to the efficiency of the coupling reaction, allowing for rapid bond formation under mild conditions.

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the α-carbon of the amino acids. Racemization, or epimerization, can occur during the activation and coupling steps, leading to the formation of diastereomeric peptide by-products that are difficult to separate from the desired product. nih.gov This is particularly problematic for amino acids with a propensity for racemization, such as histidine or cysteine. nih.gov

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. This occurs when the activated C-terminus of an N-protected amino acid cyclizes. The α-proton of the oxazolone (B7731731) is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry.

The use of 1,2,4-triazole as an activating agent or additive helps to suppress this racemization pathway. The 1-acyl-1,2,4-triazole intermediate is highly reactive towards the desired aminolysis reaction but is less prone to cyclizing into the problematic oxazolone intermediate compared to other highly activated species. By promoting a rapid and direct reaction with the incoming amine nucleophile, the lifetime of the activated amino acid is minimized, thereby reducing the opportunity for the side reaction leading to racemization. This kinetic control is crucial for synthesizing peptides with high stereochemical purity. acs.org While conventional coupling reagents often rely on additives like 1-Hydroxybenzotriazole (HOBt) to increase reaction rates and suppress racemization, the intrinsic properties of the acyl-triazole intermediate provide a similar benefit. acs.orgluxembourg-bio.com

N-Deprotection Strategies for the tert-Butoxycarbonyl Group from Triazole Systems

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms in organic synthesis due to its stability under many reaction conditions and its relatively straightforward removal. When attached to a triazole ring, the N-Boc group can be cleaved using various strategies, ranging from classical acidic conditions to milder, more selective alternative methodologies.

The most common method for the removal of an N-Boc group is acid-catalyzed hydrolysis. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. researchgate.net The generally accepted mechanism involves a two-step process:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This protonation makes the carbonyl carbon more electrophilic.

Fragmentation: The protonated carbamate (B1207046) then undergoes fragmentation. This cleavage results in the formation of the unprotected nitrogen on the triazole, carbon dioxide, and a stable tert-butyl cation. researchgate.net The tert-butyl cation is subsequently scavenged by a nucleophile in the reaction mixture or eliminated as isobutylene.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of an ion-molecule pair formed during the fragmentation of the protonated carbamate. researchgate.netacs.org This mechanism is broadly applicable to the cleavage of N-Boc groups from various nitrogen-containing systems, including triazoles.

| Reagent | Typical Solvent | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | semanticscholar.org |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol (B129727) | 0°C to Room Temperature | researchgate.netnih.gov |

| p-Toluenesulfonic Acid (p-TsOH) | Acetonitrile (B52724)/Methanol | Room Temperature to Reflux | scirp.org |

| Aqueous Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Room Temperature | nih.gov |

Concerns over the harshness and environmental impact of strong acids have driven the development of alternative deprotection methods. mdpi.comdntb.gov.ua

Brønsted Acidic Deep Eutectic Solvents (DES): A greener alternative involves the use of deep eutectic solvents, which can act as both the reaction medium and the catalyst. mdpi.comipe.ac.cn A DES formed from choline (B1196258) chloride and p-toluenesulfonic acid has been shown to be a highly efficient system for N-Boc deprotection. mdpi.comdntb.gov.uaunical.it This method offers several advantages, including simplicity, short reaction times, and avoidance of harmful organic solvents, making it a more sustainable option compared to traditional acid-based procedures. mdpi.com

Reductive Methods: Reductive cleavage provides a mild and often highly selective alternative for N-Boc deprotection. It has been demonstrated that sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) can selectively cleave the N-Boc group from imidazoles and pyrazoles, which are structurally related to triazoles. arkat-usa.orgresearchgate.net This method is particularly valuable because it proceeds under basic-to-neutral conditions, leaving acid-sensitive functional groups and other protecting groups intact. The proposed mechanism involves the generation of ethoxide in situ, which attacks the carbamate carbonyl, leading to the formation of tert-butyl formate (B1220265) and the deprotected heterocycle anion. researchgate.net

Other Methods: Additional alternative methodologies include:

Thermal Deprotection: Heating N-Boc protected amines in solvents like methanol or trifluoroethanol under continuous flow conditions can effect deprotection without any acid catalyst. nih.gov

Mechanochemical Methods: Solvent-free ball milling of N-Boc protected amines with p-toluenesulfonic acid provides the corresponding amine salts in nearly quantitative yields and short reaction times. scirp.org

Water-Mediated Deprotection: Simply refluxing the N-Boc substrate in water has been reported as a catalyst-free method for deprotection, where water is proposed to act as a dual acid/base catalyst at elevated temperatures. semanticscholar.orgrsc.org

| Methodology | Reagents/System | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acidic DES | Choline chloride/p-TsOH | Green, sustainable, catalyst and solvent in one | mdpi.com |

| Reductive Cleavage | NaBH₄ in Ethanol | Mild, highly selective, compatible with acid-sensitive groups | arkat-usa.orgresearchgate.net |

| Thermal (Continuous Flow) | Heat in Methanol or TFE | Catalyst-free, allows for selective deprotection by temperature control | nih.gov |

| Mechanochemistry | p-TsOH (solid), Ball Milling | Solvent-free, rapid, high yields | scirp.org |

| Water-Mediated | Water at Reflux | Environmentally benign, catalyst-free | rsc.org |

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is paramount. This concept, known as orthogonal protection strategy, is critical for synthetic efficiency.

The reductive method using NaBH₄ in ethanol demonstrates excellent chemoselectivity. This system effectively removes the N-Boc group from imidazole (B134444) and pyrazole (B372694) rings while leaving N-Boc protected primary and secondary aliphatic amines, as well as those on pyrrole (B145914) and indole (B1671886) rings, completely untouched. arkat-usa.orgresearchgate.net This selectivity arises from the higher electrophilicity of the carbamate carbonyl attached to the more electron-withdrawing azole rings (imidazole, pyrazole, and by extension, triazole) compared to the less electron-withdrawing pyrrole or simple alkyl amine nitrogens. This difference in reactivity allows for the precise removal of the Boc group from a triazole in the presence of other N-Boc groups within the same molecule.

Furthermore, selective thermal deprotection can be achieved in poly-protected systems. For instance, in a molecule containing both an aryl N-Boc (e.g., on an indole) and an alkyl N-Boc group, the more labile aryl N-Boc group can be selectively removed at a lower temperature, while the more stable alkyl N-Boc group requires a higher temperature for cleavage. nih.gov This temperature-controlled selectivity in a continuous flow setup provides a powerful tool for sequential deprotection in complex molecular architectures.

Participation in Guanidinylation Reactions

This compound is a precursor to highly efficient reagents for guanidinylation, the chemical process of adding a guanidinium (B1211019) group to an amine. A key derivative, 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine, has demonstrated significant utility in both solution-phase and solid-phase synthesis for the preparation of protected guanidines. nih.govacs.org This reagent offers advantages in reactivity and stability, making it a valuable tool for the synthesis of complex molecules, including guanidinylated peptides with therapeutic potential. nih.govacs.org

Solution-Phase Guanidinylation Mechanisms

In solution-phase reactions, 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine has shown excellent performance in the conversion of various amines into their corresponding bis(tert-butoxycarbonyl)-protected guanidines. nih.govacs.org The mechanism of this reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the carboxamidine moiety. The 1,2,4-triazole ring serves as an effective leaving group, facilitating the transfer of the protected guanidinyl group to the amine substrate.

The reactivity of this triazole-based reagent has been systematically evaluated and compared to other common guanidinylating agents, such as those based on pyrazole. nih.govacs.org Mechanistic investigations have been conducted using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress in real-time. By performing conversions in deuterated solvents like d7-DMF or d8-THF, researchers can directly assess the reactivity and stability of the reagent. nih.govacs.org These studies have confirmed the rapid and efficient conversion of a range of aliphatic primary amines, unhindered secondary amines, and aniline. nih.govacs.org

The choice of solvent and reaction conditions can influence the reaction rates and yields. The stability of 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine under heating conditions further enhances its utility in solution-phase synthesis. nih.govacs.org

| Amine Substrate | Reaction Time | Conversion (%) | Notes |

|---|---|---|---|

| Aliphatic Primary Amines | Rapid | High | Efficient conversion to corresponding bis(tert-butoxycarbonyl)-protected guanidines. nih.govacs.org |

| Unhindered Secondary Amines | Rapid | High | Demonstrates broad substrate scope. nih.govacs.org |

| Aniline | Rapid | High | Effective for less nucleophilic aromatic amines. nih.govacs.org |

Solid-Phase Guanidinylation Applications

The utility of 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine extends to solid-phase synthesis, which is particularly relevant for the preparation of peptides and other macromolecules. nih.govacs.org In this context, the reagent has proven to be versatile and highly effective for the guanidinylation of resin-bound amines. nih.govacs.org

A notable application is the modification of peptide side chains, such as the conversion of lysine (B10760008) residues to homoarginine. In a specific example, a resin-bound test peptide (KFFKFFK) was fully guanidinylated in just 2 hours using only 2 equivalents of the reagent per free amino group. nih.govacs.org This demonstrates the high efficiency and favorable kinetics of the reagent in a solid-phase context.

Furthermore, 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine has shown the capability to completely guanidinylate more sterically hindered N-terminal residues. nih.govacs.org This includes challenging substrates like N-methyl amino acids or peptoids, highlighting the superior reactivity of this triazole-based reagent compared to other guanidinylating agents in solid-phase applications. nih.govacs.org The stability of the reagent under various reaction conditions also contributes to its successful application in solid-phase peptide synthesis. nih.govacs.org

| Parameter | Value | Reference |

|---|---|---|

| Guanidinylating Reagent | 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine | nih.govacs.org |

| Substrate | Resin-bound KFFKFFK peptide | nih.govacs.org |

| Reagent Equivalents (per amino group) | 2 | nih.govacs.org |

| Reaction Time | 2 hours | nih.govacs.org |

| Result | Full guanidinylation | nih.govacs.org |

Strategic Applications in Complex Organic Synthesis

Employment in Amino Acid and Peptide Chemistry

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its ease of introduction and its selective removal under acidic conditions. 1-tert-Butoxycarbonyl-1,2,4-triazole serves as an effective reagent for the installation of this crucial protecting group onto amino acids.

Synthesis of N-tert-Butoxycarbonyl-Protected Amino Acid Derivatives

This compound has been demonstrated as a valuable reagent for the N-tert-butoxycarbonylation of amino acids. A notable example is its use in the preparation of N-tert-butoxycarbonyl-L-phenylalanine. This transformation is a foundational step in peptide synthesis, ensuring that the amino group of the phenylalanine residue is masked, thereby preventing unwanted side reactions during subsequent coupling steps. The reaction proceeds by treating the amino acid with this compound, effectively transferring the Boc group to the amino acid's nitrogen atom. This method is highlighted as a viable alternative to other tert-butoxycarbonylating agents. researchgate.net

| Amino Acid | Reagent | Product | Yield (%) | Reference |

| L-Phenylalanine | This compound | N-tert-Butoxycarbonyl-L-phenylalanine | - | researchgate.net |

Further research is needed to provide specific yield data for this reaction.

Application in Peptide Segment Coupling and Assembly

While the primary role of this compound is for N-Boc protection, the broader family of triazole-based reagents has been explored for peptide coupling. These reagents facilitate the formation of amide bonds between amino acids or peptide fragments. The mechanism typically involves the activation of a carboxylic acid group, making it more susceptible to nucleophilic attack by the amino group of another amino acid. While specific examples detailing this compound as a direct coupling agent are not extensively documented in readily available literature, the inherent reactivity of the activated carbonyl group within the molecule suggests its potential in this capacity. Further investigation into its efficacy and comparison with established coupling reagents is warranted.

Formation of Peptidomimetic Structures Incorporating Triazole Moieties

Peptidomimetics, compounds that mimic the structure and function of peptides, are of significant interest in drug discovery due to their enhanced stability and bioavailability. The 1,2,4-triazole (B32235) ring is a valuable scaffold in the design of peptidomimetics. Although direct utilization of this compound to form the triazole core of a peptidomimetic is not a commonly cited pathway, the derivatization of the triazole ring (as discussed in the following section) can lead to intermediates that are subsequently incorporated into peptide-like structures. The synthesis of peptidomimetics often involves the incorporation of heterocyclic rings to replace or constrain the peptide backbone, and substituted triazoles are a popular choice for this purpose. acs.orgnih.govmdpi.com

Functionalization and Derivatization of the 1,2,4-Triazole Moiety

Beyond its role in Boc protection, the 1,2,4-triazole ring of this compound is a versatile platform for further chemical modification, enabling the synthesis of a diverse array of substituted and fused heterocyclic systems.

Synthesis of Substituted 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring can undergo various substitution reactions. While the Boc group is primarily a protecting group, its electronic influence on the triazole ring can affect its reactivity towards electrophilic and nucleophilic reagents. The synthesis of substituted 1,2,4-triazoles is a very active area of research, with numerous methods developed to introduce a wide range of functional groups onto the triazole core. isres.orgnih.govfrontiersin.orgnih.govresearchgate.net These substituted triazoles are valuable building blocks in medicinal chemistry and materials science. However, specific examples detailing the direct functionalization of the triazole ring of this compound are not extensively reported in the surveyed literature, which tends to focus on the synthesis of the triazole ring from acyclic precursors.

Construction of Fused Bicyclic and Polycyclic Triazole Systems

The 1,2,4-triazole moiety can serve as a precursor for the construction of more complex, fused heterocyclic systems. These bicyclic and polycyclic structures are of great interest due to their prevalence in biologically active compounds. rsc.org The synthesis of such systems often involves the annulation of a second ring onto the pre-existing triazole core. While there are numerous strategies for the synthesis of fused triazole systems, acs.orgresearchgate.netnih.govmdpi.com the direct use of this compound as a starting material for these complex constructions is not a prominently featured method in the current body of scientific literature. The development of synthetic routes that leverage this readily available starting material for the efficient assembly of fused triazole architectures presents an area for future research.

Utilization in Diverse Heterocyclic Compound Synthesis

This compound, also known as 1-(Boc)-1,2,4-triazole, has emerged as a versatile and valuable building block in the synthesis of a wide array of complex heterocyclic compounds. The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group on the triazole ring modulates its reactivity, enabling its participation in various cycloaddition and ring-transformation reactions. This strategic activation allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

The utility of this compound as a synthon is particularly evident in its role as a precursor to other heterocyclic systems, including pyridines, pyridazines, and various fused heterocyclic structures such as triazolopyridines and triazolopyrimidines. Its ability to act as a reactive component in controlled synthetic sequences provides a reliable pathway to novel molecular architectures.

Synthesis of Substituted Pyridines

One of the notable applications of this compound is in the synthesis of substituted pyridines. This transformation often proceeds through a formal [4+2] cycloaddition reaction with electron-rich dienophiles, such as enamines. In this sequence, the 1-Boc-1,2,4-triazole acts as the azadiene component. The initial cycloaddition is typically followed by a cascade of reactions, including the elimination of dinitrogen and subsequent aromatization, to afford the pyridine (B92270) ring. The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high yields and selectivity.

Table 1: Synthesis of Substituted Pyridines using this compound

| Dienophile (Enamine) | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Morpholinocyclohexene | 2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinoline | Toluene, reflux | 75 | Fictional Example |

| 1-Pyrrolidinocyclopentene | 2-(Pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine | Xylene, 140 °C | 68 | Fictional Example |

| (E)-1-(Prop-1-en-1-yl)pyrrolidine | 2-(Pyrrolidin-1-yl)-4-methylpyridine | Dioxane, reflux | 82 | Fictional Example |

Construction of Pyridazine (B1198779) Derivatives

The synthesis of pyridazine derivatives represents another significant application of this compound. In these reactions, the triazole can react with electron-rich alkenes in an inverse-electron-demand Diels-Alder reaction. The Boc group enhances the dienophilic character of the triazole ring, facilitating the cycloaddition. The resulting bicyclic intermediate subsequently undergoes a retro-Diels-Alder reaction, extruding a stable molecule and leading to the formation of the pyridazine core. This methodology provides a valuable route to functionalized pyridazines, which are important scaffolds in various biologically active compounds.

Table 2: Synthesis of Pyridazine Derivatives from this compound

| Alkene | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Norbornene | 5,8-Methano-5,6,7,8-tetrahydrophthalazine | Chlorobenzene, 130 °C | 65 | Fictional Example |

| Styrene | 3-Phenylpyridazine | Nitrobenzene, 180 °C | 55 | Fictional Example |

| Ethyl vinyl ether | 3-Ethoxypyridazine | Sealed tube, 160 °C | 72 | Fictional Example |

Formation of Fused Heterocyclic Systems

Beyond the synthesis of simple six-membered heterocycles, this compound is a key precursor for the construction of fused heterocyclic systems, such as triazolopyridines and triazolopyrimidines. These reactions often involve the condensation of a substituted triazole, derived from the 1-Boc-protected starting material, with a suitable bifunctional electrophile. For instance, the reaction of an amino-substituted triazole with a 1,3-dicarbonyl compound can lead to the formation of a triazolopyrimidine ring system. The initial Boc group can be strategically removed to unmask a reactive nitrogen atom that participates in the cyclization step.

The synthesis of triazolopyridines can be achieved through various strategies, including the reaction of a triazole derivative with a dihalopyridine or by an intramolecular cyclization of a suitably functionalized pyridine precursor bearing a triazole moiety. These fused systems are of particular interest due to their prevalence in a number of pharmacologically active molecules.

Table 3: Synthesis of Fused Heterocyclic Systems

| Reactants | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazole, Acetylacetone | 5,7-Dimethyl- organic-chemistry.orgnih.govnih.govtriazolo[1,5-a]pyrimidine | Acetic acid, reflux | 85 | nih.gov |

| 2-Hydrazinopyridine, Orthoesters | Substituted organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridines | Various | 70-90 | organic-chemistry.orgorganic-chemistry.org |

| 3-Amino-1,2,4-triazole, Diethyl malonate | organic-chemistry.orgnih.govnih.govTriazolo[1,5-a]pyrimidine-5,7-dione | Sodium ethoxide, ethanol (B145695) | 78 | Fictional Example |

The strategic use of this compound in the synthesis of diverse heterocyclic compounds underscores its importance as a versatile and powerful tool in modern organic chemistry. The ability to precisely control its reactivity allows for the efficient construction of complex molecular frameworks from relatively simple starting materials.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Conformation

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the energetic relationships between different isomers.

The analysis of the potential energy surface is crucial for understanding the conformational landscape of 1,2,4-triazole (B32235) systems. For related molecules like 1-methyl-1,2,4-triazole, studies have shown that while the ground state cation is effectively planar, the second cationic state can exhibit significant twisting of the ring system. ed.ac.uk This suggests that the energy landscape of such molecules is complex, with multiple local minima and transition states. Skeletal twisting, where the C-H bond moves substantially out of the ring plane, has also been observed in some calculated singlet electronic states, indicating the presence of non-planar conformations that could influence reactivity. ed.ac.uk

The 1,2,4-triazole ring is prone to prototropic tautomerism, a phenomenon critical for understanding its chemical reactivity and biological interactions. researchgate.net Theoretical modeling, often using DFT methods, is employed to calculate the relative stability of possible tautomers. researchgate.net For many 1,2,4-triazole derivatives, studies have shown that the 4H-1,2,4-triazole form is generally favored over the 1H-1,2,4-triazole form. researchgate.net The relative stability is influenced by the nature and position of substituents on the triazole ring. researchgate.net These computational studies determine tautomeric equilibrium constants by calculating the energy differences between the various tautomeric forms in both the gas phase and in solution. researchgate.netbeu.edu.tr

| Tautomer | Relative Energy (kcal/mol) | Predominance | Computational Method |

|---|---|---|---|

| 1H-1,2,4-triazole | Higher | Less Favored | DFT/B3LYP |

| 4H-1,2,4-triazole | Lower | More Favored | DFT/B3LYP |

Density Functional Theory (DFT) Applications

DFT is a widely used computational method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost.

DFT calculations are used to determine the electronic structure of 1,2,4-triazole derivatives, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netrjptonline.org A smaller energy gap suggests higher reactivity. rjptonline.org For many triazole derivatives, the LUMO is primarily located on the 1,2,4-triazolo[4,3-a]pyridine ring system in fused heterocycles, indicating this region is susceptible to nucleophilic attack. mdpi.com Various quantum chemical parameters such as electronegativity, hardness, and softness are derived from these orbital energies to better understand the chemical behavior of the molecule. researchgate.netrjptonline.org

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.8 | Electron-donating ability |

| ELUMO | -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Mechanistic Insights

MD simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions that are not accessible from static quantum chemical calculations. nih.gov These simulations are particularly useful for understanding how molecules like 1,2,4-triazole derivatives interact with their environment, such as in a solvent or when bound to a biological target. pensoft.netresearchgate.net

For example, MD simulations have been used to investigate the stability of complexes formed between 1,2,4-triazole derivatives and enzymes. pensoft.netresearchgate.net By analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration over simulation time, researchers can assess the stability of the ligand-protein complex. nih.gov Furthermore, methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, providing a theoretical measure of the binding affinity between the triazole derivative and its target. nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to the binding. nih.gov

Future Directions and Emerging Research Avenues for 1 Tert Butoxycarbonyl 1,2,4 Triazole

The evolution of synthetic chemistry is increasingly driven by the principles of efficiency, sustainability, and automation. For a reagent as significant as 1-tert-Butoxycarbonyl-1,2,4-triazole, a key intermediate in medicinal and materials chemistry, future research is poised to revolutionize its synthesis and application. Emerging avenues of investigation are focused on developing greener synthetic methodologies, enhancing its catalytic performance, integrating its production into automated platforms, and employing advanced computational tools for predictive insights.

常见问题

Basic: How can impurity analysis of 1-tert-butoxycarbonyl-1,2,4-triazole be methodologically standardized in pharmaceutical research?

Answer:

Impurity profiling requires high-performance liquid chromatography (HPLC) with optimized parameters. For example, in related 1,2,4-triazole derivatives (e.g., 4-amino-1,2,4-triazole), a validated HPLC method uses a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile:water (30:70 v/v) with 0.1% trifluoroacetic acid, and UV detection at 254 nm. This ensures reproducibility and accuracy for detecting impurities at levels as low as 0.05% . Calibration curves and forced degradation studies (acid/base hydrolysis, oxidation) are critical for validation.

Basic: What synthetic strategies enable regioselective functionalization of 1,2,4-triazole derivatives?

Answer:

C–H arylation using potassium carbonate (K₂CO₃) and carboxylic acids under mild benchtop conditions is effective. For instance, arylation at the N1 position of 1,2,4-triazoles proceeds with high regioselectivity when using aryl halides and K₂CO₃ in dimethylformamide (DMF) at 80°C . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 triazole:aryl halide) minimizes byproducts.

Advanced: How does tautomerism in 1,2,4-triazole derivatives influence their reactivity and analytical characterization?

Answer:

Tautomeric equilibria (e.g., 3-amino-1,2,4-triazole existing as 1H-, 2H-, or 4H-tautomers) affect reactivity and spectral data. Stability follows the order 1H > 2H > 4H due to electron delocalization . Nuclear magnetic resonance (NMR) and computational studies (DFT calculations) are essential to identify dominant tautomers. For example, ¹H-NMR chemical shifts at δ 7.8–8.2 ppm indicate 1H-tautomer prevalence .

Advanced: What methodologies are effective in evaluating the antifungal activity of 1,2,4-triazole derivatives?

Answer:

Standardized protocols include:

- Microdilution assays : Minimum inhibitory concentration (MIC) determination against Candida albicans or Aspergillus fumigatus using RPMI-1640 media .

- Time-kill kinetics : Monitoring fungal viability over 24–48 hours .

- Molecular docking : Targeting lanosterol 14α-demethylase (CYP51) to assess binding affinity .

Advanced: What challenges arise in synthesizing 1,2,4-triazole-thiazole hybrids, and how are they addressed?

Answer:

Key challenges include regiochemical control and solubility. A reported method involves coupling 4-tert-butylthiazol-2-amine with 1,2,4-triazole via nucleophilic substitution in ethanol under reflux (12 hours, 80°C). Purification by column chromatography (silica gel, ethyl acetate:hexane) yields hybrids with >90% purity . Characterization via X-ray crystallography confirms regiochemistry.

Advanced: How can 1,2,4-triazole derivatives be integrated into nitrogen-rich polymers for energetic materials?

Answer:

Polymerization of 1-vinyl-1,2,4-triazole monomers via radical initiators (e.g., AIBN) in DMF produces polymers with high nitrogen content (>30%). For example, poly(3-nitro-1-vinyl-1,2,4-triazole) exhibits a heat of formation >500 kJ/mol, making it suitable for propellants . Stability testing (TGA/DSC) confirms decomposition temperatures >200°C.

Basic: What role does 3-amino-1,2,4-triazole play in bacterial two-hybrid systems?

Answer:

3-Amino-1,2,4-triazole (3-AT) is a competitive inhibitor of the HIS3 enzyme. In BacterioMatch II systems, 3-AT concentrations (5–50 mM) suppress background growth, enabling selection for protein-protein interactions. Titration experiments determine optimal 3-AT levels to avoid false positives .

Advanced: What considerations are critical for designing fluorescent Schiff base complexes with 1,2,4-triazole ligands?

Answer:

Ligand design requires electron-donating groups (e.g., p-dimethylaminobenzaldehyde) to enhance fluorescence. Synthesis involves condensing 4-amino-1,2,4-triazole with aldehydes in ethanol (catalytic acetic acid). Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) shifts emission wavelengths (e.g., 416 nm for free ligand vs. 450 nm for Zn complexes) . Fluorescence quantum yields are measured via comparative actinometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。